molecular formula C16H16ClNO2 B5117872 N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide

N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide

Cat. No.: B5117872
M. Wt: 289.75 g/mol
InChI Key: GXFSNFHBDBLARC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted phenyl group and an ethoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide typically involves the reaction of 3-chloro-2-methylaniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.

Major Products Formed:

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Amine derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of inhibitors for specific enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of its activity as a therapeutic agent.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro and ethoxy groups in the structure enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide
  • N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide

Comparison: N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-3-20-13-7-4-6-12(10-13)16(19)18-15-9-5-8-14(17)11(15)2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFSNFHBDBLARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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